molecular formula C12H23NO2 B1399056 {1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol CAS No. 1249511-60-1

{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol

Cat. No.: B1399056
CAS No.: 1249511-60-1
M. Wt: 213.32 g/mol
InChI Key: GAAKGEZTLZHDDC-UHFFFAOYSA-N
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Description

“{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol” is a chemical compound with the IUPAC name piperidin-4-yl (tetrahydro-2H-pyran-4-yl)methanol hydrochloride . It has a molecular weight of 235.75 .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Compounds similar to "{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol" have been synthesized through condensation reactions involving piperidin-4-yl]-diphenyl-methanol with different sulfonyl chlorides, using methylene dichloride as a solvent and triethylamine as a base. These synthesis processes are characterized by spectroscopic techniques and confirmed through X-ray crystallography (Girish et al., 2008), (Benakaprasad et al., 2007).
  • Crystal Structures : The crystallographic analyses of these compounds reveal that the piperidine ring typically adopts a chair conformation. The structures exhibit inter- and intramolecular hydrogen bonding, contributing to their stability and influencing their chemical properties (Prasad et al., 2008).

Catalytic Applications

  • Oxidative Cyclization : Certain derivatives, like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, have been studied for their ability to catalyze oxidative cyclization reactions, which are crucial in organic synthesis. These complexes exhibit catalytic activity towards the cyclization of alkenols, producing significant yields of cyclic ethers (Dönges et al., 2014).
  • Electrochemical Oxidation : Some research focuses on the indirect electrochemical oxidation of piperidin-4-ones, mediated by sodium halide-base systems. This method has been shown to lead to the formation of α-hydroxyketals, demonstrating potential applications in synthetic chemistry (Elinson et al., 2006).

NMR Spectroscopy Applications

  • Structural Elucidation : The use of one- and two-dimensional NMR spectroscopy has been instrumental in the study of substituted piperidine derivatives, providing valuable insights into their stereostructural elucidation. This technique plays a critical role in understanding the chemical behavior and potential applications of such compounds (Cholli & Pennino, 1988).

Properties

IUPAC Name

[1-(oxan-4-ylmethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-10-12-2-1-5-13(9-12)8-11-3-6-15-7-4-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKGEZTLZHDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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